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Benzothiazole, 2-[(aminooxy)methyl]-

Cat. No.: B13526461
M. Wt: 180.23 g/mol
InChI Key: YGAWPVSHKADCLL-UHFFFAOYSA-N
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Description

Significance of the Benzothiazole (B30560) Heterocycle in Medicinal Chemistry and Materials Science

Benzothiazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged scaffold in drug discovery and materials science. researchgate.netbibliomed.org Its aromatic and rigid structure serves as a core component in a multitude of synthetic and naturally occurring bioactive molecules. jchemrev.com The versatility of the benzothiazole ring system allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and biological properties. researchgate.netbibliomed.org

In medicinal chemistry, benzothiazole derivatives have demonstrated an extensive range of pharmacological activities. jchemrev.comnih.govpcbiochemres.com The structural diversity of these compounds has proven instrumental in the development of new therapeutic agents. jchemrev.com Numerous studies have highlighted their potential as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antiviral agents. bibliomed.orgjchemrev.comnih.gov For instance, the 2-aminobenzothiazole (B30445) core is a key reactant and intermediate in the synthesis of various fused heterocyclic compounds with significant biological effects. nih.gov Derivatives such as 2-aryl benzothiazoles have gained considerable attention for their use as amyloid imaging agents in the diagnosis of Alzheimer's disease. bibliomed.org The medication Riluzole (2-amino-6-trifluoromethoxybenzothiazole) is used for treating amyotrophic lateral sclerosis (ALS), showcasing the clinical success of this scaffold. jchemrev.com

Beyond medicine, benzothiazole derivatives are integral to materials science. They are used in the synthesis of dyes, particularly dispersed azo dyes. jchemrev.com In the rubber industry, 2-Mercaptobenzothiazole is a widely used accelerator in the vulcanization process to create durable and flexible materials. jchemrev.com Furthermore, the unique photophysical properties of certain benzothiazole derivatives make them valuable as fluorescent cores in sensors, organic light-emitting diodes (OLEDs), and solar cells. mdpi.com

Area of ApplicationSpecific Examples of Biological or Material ActivityReference
Medicinal Chemistry (Anticancer)Inhibition of cancer cell lines (lung, breast, colon); targeting enzymes like PI3Kγ, CDK2, and EGFR. nih.govnih.gov
Medicinal Chemistry (Antimicrobial)Activity against Gram-positive and Gram-negative bacteria; antifungal activity against Candida species. pcbiochemres.comuokerbala.edu.iqresearchgate.net
Medicinal Chemistry (Anti-inflammatory)Inhibition of inflammatory factors such as IL-6 and TNF-α. nih.gov
Medicinal Chemistry (Antidiabetic)Development of agents for managing diabetes and related complications. bibliomed.org
Medicinal Chemistry (Neurodegenerative Disease)Used as radioactive amyloid imaging agents for Alzheimer's disease diagnosis (e.g., Flutemetamol). bibliomed.org
Materials ScienceUsed as intermediates for dyes, vulcanization accelerators (e.g., 2-Mercaptobenzothiazole), and fluorescent sensors. jchemrev.commdpi.com

Overview of Aminooxy-Containing Compounds in Organic Synthesis and Biological Applications

The aminooxy group (-ONH₂) is a highly versatile functional group in modern organic chemistry, prized for its unique reactivity. Its utility stems from the "alpha effect," where the presence of an adjacent oxygen atom with lone pair electrons enhances the nucleophilicity of the nitrogen atom. This makes aminooxy compounds powerful nucleophiles that can react chemoselectively with carbonyl compounds (aldehydes and ketones).

The primary application of this reactivity is in oxime ligation, a type of "click chemistry" reaction. The reaction between an aminooxy moiety and a carbonyl group forms a stable oxime bond under mild conditions, often in aqueous environments. This robust and selective coupling chemistry is widely employed in various fields.

In organic synthesis, oxime ligation facilitates the construction of complex molecules and the conjugation of different molecular fragments. It is particularly valuable in bioconjugation, where it is used to link peptides, proteins, carbohydrates, and nucleic acids. For example, it can be used to create neo-glycopeptides by reacting a sugar with a peptide containing an aminooxy group, which is a valuable tool for studying glycosylation. This method allows for the easy synthesis of libraries of molecules for structure-activity relationship studies. The stability of the resulting oxime bond is a key advantage over the less stable imine (Schiff base) linkage formed from primary amines.

Application AreaSpecific Use of Aminooxy GroupKey Reaction
BioconjugationLigation of peptides, proteins, carbohydrates, and nucleic acids.Oxime Ligation
Peptide & Protein ChemistrySynthesis of large proteins via fragment assembly; creation of cyclic peptides.Oxime Ligation
GlycochemistryFormation of neo-glycopeptides and other glycoconjugates for biological studies.Oxime Ligation
Drug DiscoveryLinking pharmacophores; creating libraries of compounds for screening.Oxime Ligation
Materials ScienceFunctionalizing surfaces and nanoparticles.Oxime Ligation

Current Research Landscape and Future Directions for Benzothiazole, 2-[(aminooxy)methyl]-

While the benzothiazole scaffold and aminooxy functional group are individually well-researched, literature specifically detailing the synthesis, properties, and applications of Benzothiazole, 2-[(aminooxy)methyl]- is limited. This suggests that the compound is not a widely commercialized or extensively studied molecule in its own right but rather holds significant potential as a versatile chemical intermediate for further research and development.

The structure combines a proven pharmacophore (benzothiazole) with a highly specific reactive handle (aminooxy). This combination makes it an ideal building block for creating more complex molecules for drug discovery and chemical biology. A plausible synthetic route to this compound could involve the nucleophilic substitution of a leaving group (e.g., a halide) from 2-(halomethyl)benzothiazole with a protected hydroxylamine (B1172632) derivative, followed by deprotection.

Future Directions:

Fragment-Based Drug Discovery (FBDD): Benzothiazole, 2-[(aminooxy)methyl]- could be used as a fragment for screening against biological targets. The aminooxy group provides a ready point of attachment for linking to other fragments or for elaborating the initial hit into a more potent lead compound via oxime ligation with aldehyde- or ketone-containing molecules.

Combinatorial Chemistry: The compound is an excellent candidate for the synthesis of novel chemical libraries. By reacting it with a diverse range of aldehydes and ketones, a large number of unique benzothiazole derivatives can be rapidly synthesized. These libraries can then be screened for a wide array of biological activities, leveraging the known pharmacological potential of the benzothiazole core. researchgate.netnih.gov

Development of Probes and Bioconjugates: The aminooxy group can be used to conjugate the benzothiazole scaffold to biomolecules such as proteins or antibodies. This could facilitate the development of targeted drug delivery systems or fluorescent probes for bioimaging, capitalizing on the inherent luminescent properties of some benzothiazole derivatives. mdpi.com

Materials Science: In materials science, this compound could be used to functionalize surfaces or polymers that bear carbonyl groups. This would allow for the immobilization of the benzothiazole moiety, potentially imparting specific optical, electronic, or antimicrobial properties to the material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2OS B13526461 Benzothiazole, 2-[(aminooxy)methyl]-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

O-(1,3-benzothiazol-2-ylmethyl)hydroxylamine

InChI

InChI=1S/C8H8N2OS/c9-11-5-8-10-6-3-1-2-4-7(6)12-8/h1-4H,5,9H2

InChI Key

YGAWPVSHKADCLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CON

Origin of Product

United States

Synthetic Strategies for Benzothiazole, 2 Aminooxy Methyl and Analogues

Historical Context and Evolution of Benzothiazole (B30560) Synthesis Methodologies

The history of benzothiazole chemistry dates back to 1887 with A.W. Hoffmann's synthesis of 2-substituted benzothiazoles. mdpi.com This initial work laid the foundation for what would become a vast and important class of heterocyclic compounds. Early methods often involved harsh reaction conditions, but the straightforward cyclization mechanism and the interesting properties of the resulting compounds spurred further research. mdpi.com

Over the decades, synthetic methodologies have evolved significantly, driven by the need for greater efficiency, milder conditions, and broader substrate scope. The development of diverse synthetic pathways, including those assisted by visible light, acid or base catalysis, and resin-supported reagents, has expanded the library of accessible benzothiazole derivatives. google.com Green chemistry principles have also become increasingly influential, leading to the development of solvent-free reactions, the use of recyclable catalysts like nanoparticles and ionic liquids, and energy-efficient techniques such as microwave and ultrasound irradiation. mdpi.commdpi.comorganic-chemistry.org Despite these advancements, challenges such as the use of toxic solvents or metal catalysts and issues with scalability for some green methods remain active areas of research. google.com

Direct and Indirect Synthetic Routes to 2-Substituted Benzothiazoles

The introduction of substituents at the C2 position of the benzothiazole ring is crucial for modulating its chemical and biological properties. A multitude of synthetic routes have been established, which can be broadly categorized into direct cyclocondensation methods and post-cyclization functionalization strategies.

Cyclocondensation Reactions Involving 2-Aminothiophenol (B119425) Derivatives

The most prevalent and versatile method for constructing the 2-substituted benzothiazole core is the cyclocondensation of 2-aminothiophenol (or its derivatives) with a variety of carbonyl-containing compounds. mdpi.commdpi.com This approach directly installs the desired substituent at the 2-position during the ring-forming step.

The general mechanism involves an initial nucleophilic attack by the amino group of 2-aminothiophenol on the carbonyl carbon of the reaction partner (e.g., an aldehyde), forming a Schiff base intermediate. This is followed by an intramolecular cyclization via attack of the thiol group, and a final oxidation/dehydration step to yield the aromatic benzothiazole ring.

A wide array of reactants can be condensed with 2-aminothiophenol, as detailed in the table below.

Table 1: Reagents for Cyclocondensation with 2-Aminothiophenol
Reactant TypeResulting 2-SubstituentTypical Conditions/CatalystsReference
AldehydesAlkyl, Aryl, HeteroarylH₂O₂/HCl, Amberlite IR120 (MW), ZnO NPs, Acetic Acid mdpi.combeilstein-journals.org
Carboxylic AcidsAlkyl, ArylPolyphosphoric acid (PPA), MeSO₃H/SiO₂ nih.gov
Acyl ChloridesAlkyl, ArylSolvent-free, Microwave irradiation mdpi.com
KetonesAlkyl, ArylVarious, can depend on ketone structure mdpi.com
NitrilesAlkyl, ArylCopper catalysts, ZnO NPs nih.gov
OrthoestersAlkoxy, ArylBi(TFA)₃ organic-chemistry.org

For instance, the reaction with aldehydes is widely used, and various catalytic systems, from simple acids like H₂O₂/HCl to heterogeneous catalysts like ZnO nanoparticles, have been employed to achieve high yields under mild conditions. mdpi.com Similarly, carboxylic acids and their derivatives, such as acyl chlorides, serve as excellent precursors. The condensation of 2-aminothiophenol with chloroacetic acid or chloroacetyl chloride, for example, provides a direct route to 2-(chloromethyl)benzothiazole, a key intermediate for further functionalization. mdpi.comnih.gov

Post-Cyclization Functionalization Strategies for the Benzothiazole Core

Functionalization typically targets the C2 position, which is the most reactive site in the benzothiazole nucleus. Strategies include:

Metal-catalyzed Cross-Coupling Reactions: Pre-functionalized benzothiazoles, such as 2-halobenzothiazoles or 2-thioether derivatives, can be coupled with various partners using transition metal catalysts (e.g., palladium, nickel, copper) to form new C-C, C-N, or C-O bonds.

Oxidative Condensation: Reactions between benzothiazoles and aldehydes or phenylglyoxylic acids can be promoted by oxidants like K₂S₂O₈ to install aryl substituents at the 2-position. organic-chemistry.org

Modification of Existing Substituents: A simple 2-substituent can be chemically transformed into a more complex one. For example, a 2-methyl group can be oxidized to a 2-formyl group (2-benzothiazolecarboxaldehyde), which can then undergo a wide range of subsequent reactions. nih.gov

Specific Methodologies for Introducing the Aminooxy Moiety at the 2-Position

The synthesis of the target compound, Benzothiazole, 2-[(aminooxy)methyl]-, requires the specific introduction of a -CH₂-O-NH₂ group at the 2-position. This can be achieved through two primary retrosynthetic approaches: forming the C-O bond via nucleophilic substitution or constructing the O-N bond via oxime chemistry.

Nucleophilic Substitution Reactions for Aminooxy Group Attachment

This strategy involves preparing a benzothiazole with a good leaving group on a methyl substituent at the 2-position, followed by displacement with an aminooxy nucleophile.

Step 1: Synthesis of the Electrophilic Precursor The key starting material for this route is typically 2-(chloromethyl)benzothiazole or 2-(hydroxymethyl)benzothiazole.

2-(Chloromethyl)benzothiazole: This can be synthesized directly by the cyclocondensation of 2-aminothiophenol with chloroacetic acid or chloroacetyl chloride. mdpi.comnih.gov For example, a microwave-assisted reaction with chloroacetyl chloride in acetic acid provides the product efficiently. mdpi.com

2-(Hydroxymethyl)benzothiazole: This alcohol is a commercially available solid and serves as a versatile precursor. sigmaaldrich.com

Step 2: Nucleophilic Substitution The aminooxy group (-ONH₂) itself is a challenging nucleophile to use directly. Therefore, a protected form is typically employed, with N-hydroxyphthalimide being a common and effective choice. The reaction proceeds via an Sₙ2 mechanism.

From 2-(Chloromethyl)benzothiazole: The chloro derivative can be reacted with the potassium salt of N-hydroxyphthalimide in a suitable solvent like DMF to form 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzothiazole.

From 2-(Hydroxymethyl)benzothiazole (Mitsunobu Reaction): The Mitsunobu reaction provides a powerful method for converting alcohols to a wide range of functional groups with inversion of configuration. organic-chemistry.orgnih.gov Treatment of 2-(hydroxymethyl)benzothiazole with N-hydroxyphthalimide in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) would yield the same phthalimide-protected intermediate. organic-chemistry.orghandwiki.org

Step 3: Deprotection The final step is the removal of the phthalimide (B116566) protecting group to liberate the free aminooxy functionality. This is typically achieved by hydrazinolysis—reacting the intermediate with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol (B145695) or methanol. The reaction cleaves the imide bonds, releasing the desired Benzothiazole, 2-[(aminooxy)methyl]- and forming a stable phthalhydrazide (B32825) byproduct that can be filtered off.

Scheme 1: Synthesis via Nucleophilic Substitution

A two-step reaction scheme. Step 1 shows 2-(chloromethyl)benzothiazole reacting with N-hydroxyphthalimide to form an intermediate. Step 2 shows the intermediate reacting with hydrazine to yield Benzothiazole, 2-[(aminooxy)methyl]-.

A plausible synthetic route starting from 2-(chloromethyl)benzothiazole.

Oxime Chemistry and Related Approaches in Aminooxy Functionalization

An alternative pathway involves the formation of an oxime from a 2-formylbenzothiazole precursor, followed by reduction.

Step 1: Synthesis of 2-Formylbenzothiazole 2-Formylbenzothiazole (or 2-benzothiazolecarboxaldehyde) is the key aldehyde precursor. It can be prepared through the oxidation of 2-(hydroxymethyl)benzothiazole or 2-methylbenzothiazole (B86508) using appropriate oxidizing agents.

Step 2: Oxime Formation The formation of oximes by the condensation of an aldehyde or ketone with hydroxylamine (B1172632) is a classic and high-yielding reaction. wikipedia.orgchemtube3d.com 2-Formylbenzothiazole is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a mild base (e.g., sodium acetate, pyridine) to neutralize the HCl and free the hydroxylamine nucleophile. The reaction readily produces 2-benzothiazolecarboxaldehyde oxime. nih.govchemsrc.com

Step 3: Reduction of the Oxime The final step is the reduction of the C=N double bond of the oxime to a C-N single bond, yielding the target aminooxy compound. Care must be taken to select a reducing agent that does not cleave the weak N-O bond. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) under acidic conditions or catalytic hydrogenation over specific catalysts are suitable for this transformation. This step converts the oxime into the desired O-(benzothiazol-2-ylmethyl)hydroxylamine, which is the IUPAC name for Benzothiazole, 2-[(aminooxy)methyl]-.

Scheme 2: Synthesis via Oxime Chemistry

A two-step reaction scheme. Step 1 shows 2-formylbenzothiazole reacting with hydroxylamine to form an oxime. Step 2 shows the reduction of the oxime to yield Benzothiazole, 2-[(aminooxy)methyl]-.

Regioselective Synthesis and Control of Substitution Patterns

Regioselectivity in the synthesis of benzothiazole derivatives is crucial for dictating their ultimate biological activity and material characteristics. The substitution pattern on the fused benzene (B151609) ring and at the 2-position of the thiazole (B1198619) ring can be meticulously controlled through various synthetic strategies.

One of the most common and versatile methods for constructing the benzothiazole core is the condensation of 2-aminothiophenols with a variety of carbonyl compounds or their equivalents. mdpi.comtandfonline.com The regioselectivity of this reaction is inherently high, reliably forming the 2-substituted benzothiazole. However, controlling substitution on the benzene ring of the 2-aminothiophenol precursor is a key aspect of regioselective synthesis. Functionalization of the aromatic ring can be achieved prior to the cyclization reaction, allowing for the introduction of substituents at specific positions.

Advanced methods, such as transition metal-catalyzed C-H bond functionalization, offer powerful tools for the direct and regioselective derivatization of the benzothiazole scaffold itself. rsc.org For instance, iridium-catalyzed C-H borylation has been shown to regioselectively introduce boryl groups onto the benzenoid ring of 2,1,3-benzothiadiazole, which can then be further functionalized. nih.gov While a different benzothiazole derivative, this methodology illustrates the potential for late-stage functionalization to control substitution patterns. Similarly, iron(III)-catalyzed reactions of aryl isothiocyanates with electron-rich arenes can lead to the regioselective synthesis of 2-arylbenzothiazoles. nih.gov

The choice of catalyst and reaction conditions can also influence the regioselectivity of certain reactions. For example, in the synthesis of 1,4-benzothiazines from α-cyano α-alkoxy carbonyl epoxides and 2-aminothiophenol, the strong nucleophilicity of the sulfur atom directs the initial attack, leading to a regioselective opening of the epoxide ring. acgpubs.org This principle of controlling nucleophilic attack is fundamental to achieving regioselectivity in many heterocyclic syntheses.

Advanced Synthetic Approaches and Catalysis in Benzothiazole, 2-[(aminooxy)methyl]- Formation

Modern synthetic chemistry offers a diverse toolkit for the formation of the benzothiazole nucleus, with catalysis playing a central role in enhancing efficiency, selectivity, and sustainability.

Metal-catalyzed reactions are instrumental in the synthesis of benzothiazole derivatives. Transition metals like palladium, copper, and iron are frequently employed to facilitate key bond-forming steps. For example, palladium-catalyzed intramolecular C-S bond formation is a convenient method for the synthesis of 2-aminobenzothiazoles. dntb.gov.ua Copper-catalyzed systems have also been developed for the synthesis of 2-substituted benzothiazoles from a variety of starting materials, including 2-haloanilides and arylacetic acids. rsc.org Iron catalysts are gaining attention due to their low cost and low toxicity. researchgate.net

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful, metal-free alternative. rsc.org Chiral amine catalysts can be used for the direct asymmetric synthesis of pyrimido[2,1-b]benzothiazoles, demonstrating the potential of organocatalysis in creating chiral benzothiazole-containing structures with high enantioselectivity. nih.govacs.org Enolate-mediated organocatalytic azide-ketone [3+2]-cycloadditions provide a metal-free route to benzothiazole-containing triazoles. rsc.org

The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazoles to minimize environmental impact. bohrium.com This includes the use of environmentally benign solvents, such as water and ethanol, and the development of catalyst-free reaction conditions. bohrium.comairo.co.in

Energy-efficient techniques like microwave irradiation and ultrasound assistance have been shown to accelerate reaction rates and improve yields in benzothiazole synthesis. tandfonline.comairo.co.intandfonline.com For instance, microwave-assisted synthesis in green solvents like glycerol (B35011) has been reported. mdpi.com Ultrasound irradiation has been used in the sulfated tungstate-catalyzed synthesis of 2-substituted benzothiazoles under solvent-free conditions. tandfonline.comtandfonline.com

The use of recyclable catalysts is another key aspect of green chemistry. mdpi.com Heterogeneous catalysts, such as polystyrene polymer catalysts grafted with iodine acetate, can be easily recovered and reused. nih.gov The development of one-pot, multi-component reactions also contributes to sustainability by reducing the number of synthetic steps and purification procedures. mdpi.com

Examples of Green Synthesis Protocols for Benzothiazole Derivatives
MethodKey FeaturesCatalyst/ConditionsReference
Microwave-assisted synthesisRapid reaction times, uniform heatingEthanol, 80°C airo.co.in
Ultrasound irradiationSolvent-free, efficientSulfated tungstate tandfonline.comtandfonline.com
Catalyst-free synthesisAvoids metal catalysts, simpleEthanol, room temperature bohrium.com
Aqueous media synthesisUse of water as a green solventCopper sulfate orgchemres.org

Solid-phase synthesis (SPS) and combinatorial chemistry are powerful tools for the rapid generation of large libraries of benzothiazole derivatives for high-throughput screening. nih.gov In SPS, molecules are assembled on a solid support, which simplifies the purification process as excess reagents and byproducts can be washed away. nih.gov

This approach has been successfully applied to the synthesis of 2-(substituted-phenyl)benzothiazoles using a trityl resin. nih.gov The solid-phase methodology allows for the efficient creation of a diverse range of analogues by varying the building blocks used in the synthesis. nih.gov The synthesis of benzothiazole derivatives on solid support is amenable to the creation of combinatorial libraries, which are crucial for drug discovery and materials science research. nih.govpharmacyjournal.in For instance, the cyclization of sulfamide (B24259) substrates can be adapted for solid-phase synthesis to generate libraries of heterocyclic compounds. nih.gov The development of efficient solid-phase syntheses for 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl amino acids and peptides further highlights the utility of this technique. mdpi.comnih.gov

Derivatization of Benzothiazole, 2-[(aminooxy)methyl]- for Enhanced Biological or Material Properties

The functionalization of the benzothiazole core is a key strategy for modulating and enhancing its biological and material properties. The 2-aminobenzothiazole (B30445) scaffold is particularly versatile for derivatization due to the reactivity of the amino group. nih.gov

Acylation and alkylation of the exocyclic amino group are common derivatization strategies. nih.gov For example, 2-aminobenzothiazoles have been converted to their corresponding acetanilides and 2-hydroxy compounds to explore their antibacterial activities. semanticscholar.org The synthesis of new heterocyclic rings by annulation reactions involving the 2-amino group is another powerful approach to create novel, complex structures with potentially enhanced biological activities. nih.govuokerbala.edu.iq

The introduction of various substituents at the 2-position of the benzothiazole ring has been shown to significantly impact its anticancer, anti-tuberculosis, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in For instance, the presence of phenyl and substituted phenyl groups at the 2-position is often associated with these activities. pharmacyjournal.in The derivatization of the 2-aminophenyl)benzothiazole scaffold has been explored to create compounds with antitumor, anti-Alzheimer, and antimicrobial properties. mdpi.com

Impact of Derivatization on the Properties of Benzothiazoles
Position of DerivatizationSubstituent TypeResulting Property/ActivityReference
2-positionPhenyl and substituted phenyl groupsAnticancer, anti-TB, anticonvulsant, anti-inflammatory pharmacyjournal.in
2-amino groupAcetylationAntibacterial semanticscholar.org
2-amino groupAnnulation with electrophilesFormation of fused heterocyclic systems nih.gov
Benzene ringAmino, hydroxyl, chloro groupsEnhanced anticancer activity pharmacyjournal.in

Chemical Reactivity and Mechanistic Investigations of Benzothiazole, 2 Aminooxy Methyl

Reactivity Profile of the Benzothiazole (B30560) Nucleus with the Aminooxy Substituent

The benzothiazole core is an aromatic heterocyclic system characterized by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring. The electron-withdrawing nature of the thiazole ring tends to deactivate the benzene ring towards electrophilic substitution, while the nitrogen and sulfur heteroatoms influence the electron distribution throughout the bicyclic system. The introduction of a 2-[(aminooxy)methyl]- substituent is expected to modulate this reactivity. The methylene (B1212753) linker (-CH2-) isolates the aminooxy group from the aromatic system, preventing direct electronic conjugation. However, the electronegative oxygen and nitrogen atoms of the aminooxy group can exert an inductive electron-withdrawing effect, which would further influence the reactivity of the benzothiazole nucleus.

Conversely, the benzothiazole moiety, being a relatively stable aromatic system, is likely to have a minimal electronic impact on the reactivity of the distant aminooxy group, which is primarily dictated by the lone pairs on the nitrogen and oxygen atoms.

Transformations Involving the Aminooxy Functionality

The aminooxy group (-O-NH2) is a potent nucleophile, and its reactivity is a key feature of this class of compounds.

Condensation Reactions with Carbonyl Compounds

The primary and most well-documented reaction of the aminooxy functionality is its condensation with aldehydes and ketones to form stable oxime ethers. This reaction, often referred to as oximation, is highly efficient and chemoselective, proceeding under mild conditions, frequently in aqueous media. The reaction mechanism involves the nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration to yield the corresponding oxime ether.

The general reaction is as follows: R-CHO + H2N-O-CH2-Benzothiazole → R-CH=N-O-CH2-Benzothiazole + H2O R2C=O + H2N-O-CH2-Benzothiazole → R2C=N-O-CH2-Benzothiazole + H2O

Below is a table illustrating the expected products from the reaction of Benzothiazole, 2-[(aminooxy)methyl]- with various carbonyl compounds.

Carbonyl CompoundProduct (Oxime Ether)
FormaldehydeBenzothiazole, 2-[[(methylideneamino)oxy]methyl]-
AcetaldehydeBenzothiazole, 2-[[(ethylideneamino)oxy]methyl]-
AcetoneBenzothiazole, 2-[[(1-methylethylideneamino)oxy]methyl]-
BenzaldehydeBenzothiazole, 2-[[[(phenylmethylidene)amino]oxy]methyl]-

Redox Behavior and Stability of the Aminooxy Group

The aminooxy group can participate in redox reactions. The nitrogen atom is in a low oxidation state and can be oxidized. Conversely, under certain conditions, the N-O bond can be cleaved. The stability of the aminooxy group in Benzothiazole, 2-[(aminooxy)methyl]- is anticipated to be comparable to other alkoxyamines, which are generally stable under neutral and basic conditions but can be susceptible to degradation under strongly acidic or reducing conditions. Specific studies on the electrochemical properties and oxidative or reductive degradation of Benzothiazole, 2-[(aminooxy)methyl]- are not currently available.

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic parameters for reactions involving Benzothiazole, 2-[(aminooxy)methyl]- have not been reported in the scientific literature. For the key condensation reaction with carbonyl compounds, it is expected that the reaction would follow second-order kinetics, with the rate being dependent on the concentration of both the aminooxy compound and the carbonyl substrate. The thermodynamics of oxime ether formation are generally favorable, driven by the formation of the stable C=N double bond and the elimination of a water molecule.

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

While no specific mechanistic studies for reactions of Benzothiazole, 2-[(aminooxy)methyl]- exist, the mechanisms of aminooxy group reactions are well-established. For the condensation with carbonyls, the reaction progress can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the aldehyde/ketone signals and the appearance of the characteristic oxime ether signals. Infrared (IR) spectroscopy would show the loss of the C=O stretch and the appearance of a C=N stretch.

Computational chemistry, specifically Density Functional Theory (DFT), could be a powerful tool to model the reaction pathways, calculate activation energies, and predict the geometries of transition states and products for reactions of Benzothiazole, 2-[(aminooxy)methyl]-. Such theoretical studies would provide valuable insights into the reaction mechanisms at a molecular level.

Structure-Reactivity Relationship (SRR) Analysis for Benzothiazole, 2-[(aminooxy)methyl]- and its Derivatives

A systematic structure-reactivity relationship (SRR) analysis for Benzothiazole, 2-[(aminooxy)methyl]- and its derivatives is contingent on the synthesis and experimental evaluation of a series of related compounds. By modifying the substituents on the benzothiazole ring, one could investigate the electronic and steric effects on the reactivity of the aminooxy group. For instance, introducing electron-donating or electron-withdrawing groups on the benzene portion of the benzothiazole nucleus could subtly influence the nucleophilicity of the aminooxy nitrogen via inductive effects, leading to changes in reaction rates with carbonyl compounds. However, without experimental data, any SRR analysis remains speculative.

Biological Activity and Mechanistic Pharmacology of Benzothiazole, 2 Aminooxy Methyl Preclinical Focus

In Vitro Biological Screening and Efficacy Studies

Comprehensive searches for in vitro screening data for Benzothiazole (B30560), 2-[(aminooxy)methyl]- did not yield specific findings for the following activities:

Antimicrobial Activity Against Various Pathogens

No specific studies detailing the antimicrobial efficacy of Benzothiazole, 2-[(aminooxy)methyl]- against bacterial or fungal pathogens were identified. While many other benzothiazole derivatives have shown potent antimicrobial effects, this specific compound has not been reported in such studies.

Antiproliferative and Cytotoxicity Assays Against Cancer Cell Lines

There is a lack of available data from antiproliferative or cytotoxicity assays for Benzothiazole, 2-[(aminooxy)methyl]- against any cancer cell lines. The anticancer potential of numerous other substituted benzothiazoles has been documented, but not for this specific molecule.

Enzyme Inhibition and Receptor Binding Studies

Specific data on the inhibitory effects of Benzothiazole, 2-[(aminooxy)methyl]- on any particular enzyme or its binding affinity to specific receptors are not available in the reviewed literature.

Antioxidant and Anti-inflammatory Properties Evaluation

No preclinical studies evaluating the antioxidant or anti-inflammatory properties of Benzothiazole, 2-[(aminooxy)methyl]- could be located.

Other Specific Biological Activities (e.g., Anthelmintic, Anticonvulsant)

Similarly, there is no available research on other potential biological activities of Benzothiazole, 2-[(aminooxy)methyl]-, such as anthelmintic or anticonvulsant effects.

Mechanisms of Action at the Cellular and Molecular Level

Due to the absence of primary biological screening data, the mechanism of action of Benzothiazole, 2-[(aminooxy)methyl]- at the cellular and molecular level remains unknown. Elucidation of its mechanism would be contingent on initial studies demonstrating significant biological activity.

Modulation of Specific Biological Pathways and Molecular Targets

The primary molecular target of Benzothiazole, 2-[(aminooxy)methyl]- identified in preclinical research is indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. By inhibiting IDO1, Benzothiazole, 2-[(aminooxy)methyl]- effectively modulates this pathway, which has significant implications in immunology, particularly in the context of cancer and autoimmune diseases. The inhibition of IDO1 leads to a decrease in the production of kynurenine and its downstream metabolites, which are known to be involved in immune suppression.

Another reported molecular target for this compound is D-amino acid oxidase (DAO), an enzyme involved in the metabolism of D-amino acids. Inhibition of DAO can lead to an increase in the levels of certain D-amino acids, which may have various physiological effects.

Additionally, Benzothiazole, 2-[(aminooxy)methyl]- has been noted for its potential anticonvulsant activities, suggesting it may interact with molecular targets within the central nervous system. However, the specific targets and pathways related to this activity are not well-elucidated in the available literature.

Table 1: Known Molecular Targets of Benzothiazole, 2-[(aminooxy)methyl]-

Target Enzyme Biological Pathway Potential Therapeutic Area
Indoleamine 2,3-dioxygenase 1 (IDO1) Kynurenine Pathway Oncology, Immunology
D-amino acid oxidase (DAO) D-amino acid metabolism Neurology
Not specified Not specified Neurology (Anticonvulsant)

Cellular Uptake, Distribution, and Metabolism in Cellular Systems

Detailed scientific data regarding the cellular uptake, distribution, and metabolic fate of Benzothiazole, 2-[(aminooxy)methyl]- in cellular systems are not extensively available in publicly accessible literature.

Impact on Gene Expression and Protein Synthesis Profiles

Information concerning the specific impact of Benzothiazole, 2-[(aminooxy)methyl]- on gene expression and protein synthesis profiles has not been detailed in the available scientific research.

Pharmacokinetic and Pharmacodynamic Investigations in Preclinical in vivo Models

While Benzothiazole, 2-[(aminooxy)methyl]- has been identified as having potential anticonvulsant properties in preclinical models, comprehensive pharmacokinetic and pharmacodynamic data from in vivo studies are not widely reported.

Structure-Activity Relationship (SAR) Derivations from Biological Data

The structure-activity relationship for 2-substituted benzothiazoles as inhibitors of IDO1 has been a subject of research. For this class of compounds, the benzothiazole core serves as a crucial scaffold. The substituent at the 2-position plays a significant role in the inhibitory activity. The (aminooxy)methyl group in Benzothiazole, 2-[(aminooxy)methyl]- is a key feature contributing to its biological activity, likely through interactions with the active site of its target enzymes. However, detailed SAR derivations from a series of systematically modified analogs of Benzothiazole, 2-[(aminooxy)methyl]- are not extensively documented in the literature. General findings for related benzothiazole derivatives suggest that modifications to the substituent at the 2-position can significantly modulate potency and selectivity.

Applications in Materials Science and Interdisciplinary Fields

Development as Precursors for Polymeric Materials

Theoretically, the aminooxy group in "Benzothiazole, 2-[(aminooxy)methyl]-" could serve as a reactive site for polymerization reactions. For instance, it could potentially react with carbonyl compounds to form oxime ethers, creating a pathway for the synthesis of novel polymer backbones or for grafting onto existing polymers. This could lead to the development of specialty polymers with tailored thermal, mechanical, or optical properties. However, no studies have been found that report the use of this specific monomer in polymerization.

Role as Fluorescent Probes or Imaging Agents

The inherent fluorescence of many benzothiazole (B30560) derivatives has led to their widespread use as fluorescent probes for the detection of various analytes and for bioimaging applications. The aminooxy functionality could potentially act as a recognition site for specific ions or molecules, leading to changes in the fluorescence of the benzothiazole core upon binding. This would make "Benzothiazole, 2-[(aminooxy)methyl]-" a candidate for the development of new chemosensors. At present, there is no published research demonstrating its use as a fluorescent probe or imaging agent.

Incorporation into Supramolecular Assemblies and Nanomaterials

The nitrogen and sulfur atoms in the benzothiazole ring can act as coordination sites for metal ions, making benzothiazole derivatives valuable ligands in the construction of supramolecular assemblies and metal-organic frameworks (MOFs). The 2-[(aminooxy)methyl]- substituent could provide an additional coordination site, potentially leading to novel supramolecular architectures with interesting catalytic or gas storage properties. Furthermore, this compound could be used to functionalize the surface of nanomaterials, such as nanoparticles or carbon nanotubes, to impart specific properties or to facilitate their dispersion in various media. Specific examples of its incorporation into such systems are not available in the current body of scientific literature.

Exploration in Agrochemicals or Plant Protection Agents

The benzothiazole moiety is present in a number of commercially successful agrochemicals. The biological activity of these compounds is often dependent on the nature of the substituents on the benzothiazole ring. It is conceivable that "Benzothiazole, 2-[(aminooxy)methyl]-" or its derivatives could exhibit herbicidal, fungicidal, or insecticidal properties. However, no screening studies or reports on the agrochemical potential of this specific compound have been found.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation and purity assessment of benzothiazole (B30560) derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods.

High-Performance Liquid Chromatography (HPLC): HPLC is particularly well-suited for the analysis of polar, high-molecular-weight, and thermally labile compounds like many benzothiazole derivatives. Reversed-phase HPLC (RP-HPLC) is a common mode of separation, typically employing a nonpolar stationary phase (like a C18 or RP-18 column) and a polar mobile phase. ucdavis.edu A gradient elution, often using a mixture of acetonitrile (B52724) and water, allows for the effective separation of various benzothiazoles from a single sample mixture. ucdavis.edu Detection is frequently achieved using an ultraviolet (UV) detector, as the benzothiazole ring system exhibits strong UV absorbance. ucdavis.edunih.gov The choice of wavelength is critical for selectivity and sensitivity; for instance, different benzothiazole derivatives show absorbance maxima at varying wavelengths, such as 250 nm, 280 nm, and 325 nm, which can be used for selective detection in a mixture. ucdavis.edu

Gas Chromatography (GC): GC is advantageous for volatile and thermally stable compounds. It offers high resolution and is often coupled with sensitive detectors like the Flame Ionization Detector (FID). ucdavis.edu For the analysis of benzothiazole derivatives, a capillary column, such as an SPB-5, is typically used with helium as the carrier gas. ucdavis.edu However, the applicability of GC can be limited for some derivatives. Certain compounds, like 2-(thiocyanomethylthio)benzothiazole, are reported to be thermally labile and thus not readily detectable by GC without prior derivatization. ucdavis.edu Despite these limitations, GC is highly effective, especially when combined with mass spectrometry for structural elucidation. ucdavis.eduresearchgate.net

Table 1: Typical Chromatographic Conditions for Benzothiazole Derivative Analysis This table is interactive. You can sort and filter the data.

Technique Stationary Phase (Column) Mobile Phase / Carrier Gas Detector Application Reference
HPLC RP-18 Acetonitrile-water gradient UV (Variable Wavelength) Separation of various benzothiazoles in wastewater ucdavis.edu
GC SPB-5 (30 m x 0.25 mm) Helium Flame Ionization Detector (FID) Purity assessment of volatile derivatives ucdavis.edu
TLC Silica Gel Various developing solvents N-chloro-2,6-dichloro-p-benzoquinone monoimine spray Characterization of leached derivatives nih.gov
GC-MS/MS - - Triple Quadrupole Mass Spectrometer Simultaneous analysis in environmental matrices nih.gov

Spectrophotometric Methods (e.g., UV-Vis, Fluorescence) for Quantitative Analysis

Spectrophotometric methods provide a straightforward and cost-effective means for the quantitative analysis of "Benzothiazole, 2-[(aminooxy)methyl]-".

UV-Visible (UV-Vis) Spectroscopy: This technique is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The benzothiazole nucleus contains chromophores that absorb UV light, making UV-Vis spectrophotometry a valuable tool for quantification. nih.gov The absorbance is directly proportional to the concentration of the analyte in a solution, as described by the Beer-Lambert law. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The pH of the solution can significantly influence the UV spectra of benzothiazole derivatives, potentially causing a shift in the absorbance maximum, which must be controlled by using buffered solutions for accurate quantification. ucdavis.edu Dual wavelength detection can enhance the specificity of the analysis and help confirm peak identity and purity in complex samples. ucdavis.edu

Fluorescence Spectroscopy: While highly sensitive for many aromatic compounds, fluorescence has been found to be limited for some benzothiazole derivatives. One study reported that no fluorescence activity could be determined for the specific benzothiazole derivatives under investigation. ucdavis.edu However, other research has focused on developing novel benzothiazole-based fluorescent sensors. spectroscopyonline.comacs.orgnih.gov These sensors are designed to exhibit a change in fluorescence intensity or a shift in emission wavelength upon binding to a specific target analyte, such as cyanide ions or peroxynitrite. spectroscopyonline.comnih.gov For example, a sensor known as SU-1 was developed for the highly sensitive and selective detection of cyanide ions in water, with a detection limit as low as 0.27 nM. spectroscopyonline.com Another study reported benzothiazole-based chemosensors capable of detecting peroxynitrite with a limit of detection of 12.8 nM through a "turn-on" fluorescence signal. nih.gov These examples highlight the potential for designing specific fluorescent probes based on the benzothiazole scaffold, which could be applicable to "Benzothiazole, 2-[(aminooxy)methyl]-".

Table 2: Spectrophotometric Data for Benzothiazole-Based Compounds This table is interactive. You can sort and filter the data.

Method Analyte / Sensor Parameter Value Application Reference
UV-Vis Benzothiazole (BT) λmax 250 nm Quantification ucdavis.edu
UV-Vis 2-Mercaptobenzothiazole (MBT) λmax 325 nm Quantification ucdavis.edu
Fluorescence Sensor SU-1 Target Analyte Cyanide (CN⁻) Ultra-sensitive detection in water spectroscopyonline.com
Fluorescence Sensor BID Target Analyte Cyanide (CN⁻) Detection in environmental samples nih.gov
Fluorescence Sensor BS1 Target Analyte Peroxynitrite (ONOO⁻) Detection in living cells nih.gov

Electrochemical Methods for Sensitive Detection

Electrochemical methods offer an alternative approach for the analysis of benzothiazole derivatives, providing high sensitivity, rapid analysis times, and suitability for on-site measurements. nih.gov Techniques like voltammetry measure the current response of an electroactive substance to an applied potential.

The electrochemical behavior of benzotriazoles, which are structurally related to benzothiazoles, has been investigated using methods like cyclic voltammetry (CV) and square wave voltammetry. nih.gov These studies often employ modified electrodes, such as glassy carbon electrodes modified with multiwalled carbon nanotubes, to enhance sensitivity. nih.gov More recently, disposable and low-cost screen-printed electrodes (SPEs) have been developed for the voltammetric sensing of these compounds in water samples. nih.gov These methods can achieve limits of detection (LODs) in the low mg L⁻¹ range or even lower. nih.gov The development of highly sensitive electrochemical sensors is an active area of research, with some sensors for other analytes demonstrating detection limits in the nanomolar range. researchgate.net This suggests that dedicated electrochemical sensors could be developed for the highly sensitive detection of "Benzothiazole, 2-[(aminooxy)methyl]-".

Table 3: Electrochemical Methods for Benzothiazole-Related Compound Detection This table is interactive. You can sort and filter the data.

Technique Electrode Type Target Analyte Limit of Detection (LOD) Reference
Square Wave Voltammetry Modified Glassy Carbon Benzotriazole (BZT) Below mg L⁻¹ level nih.gov
Differential Pulse Polarography Static Mercury Drop BZT Derivatives Below mg L⁻¹ level nih.gov
Differential Pulse Voltammetry Screen-Printed Electrode 1H-benzotriazole (BZT) 0.44 mg L⁻¹ nih.gov

Coupled Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis and Metabolite Profiling

For the unambiguous identification and quantification of "Benzothiazole, 2-[(aminooxy)methyl]-" in complex matrices, coupled or hyphenated techniques are indispensable. These methods combine the powerful separation capabilities of chromatography with the definitive identification power of mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing benzothiazole derivatives, particularly in biological and environmental samples. researchgate.net The technique is suitable for a wide range of compounds due to its compatibility with various polarities and molecular weights. researchgate.net After separation on an LC column, the analyte is ionized, commonly using electrospray ionization (ESI), and then detected by a mass spectrometer. nih.govacs.org Tandem mass spectrometry (MS/MS) provides even greater selectivity and structural information, making it the most frequently applied technique for determining benzotriazoles and benzothiazoles in samples like human urine. researchgate.netacs.org Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QToF), enables rapid and sensitive determination of these compounds in complex samples like fish tissue. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the method of choice for volatile benzothiazole derivatives and is widely used for environmental screening and metabolite identification. ucdavis.edunih.gov The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the parent ion and its fragmentation patterns, which serve as a chemical fingerprint for identification. nih.gov GC-MS has been successfully used to identify ring-cleavage metabolites of benzothiazole in biological samples and to quantify benzothiazole in wine. nih.govnih.gov The development of methods using GC-MS/MS allows for the simultaneous, sensitive, and rapid determination of multiple benzothiazoles in various environmental matrices, with limits of quantification in the ng/L range for water samples. nih.gov

Metabolite Profiling: Metabolomics studies, which aim to identify and quantify the complete set of small-molecule metabolites in a biological system, heavily rely on coupled techniques like LC-MS and GC-MS. mdpi.com These platforms are essential for elucidating the metabolic fate of compounds like "Benzothiazole, 2-[(aminooxy)methyl]-". By comparing the metabolic profiles of exposed and unexposed individuals or systems, researchers can identify potential biomarkers and understand the pathways of biotransformation. mdpi.com

Table 4: Applications of Coupled Techniques in Benzothiazole Analysis This table is interactive. You can sort and filter the data.

Technique Matrix Application Key Findings Reference
UHPLC-QToF-MS Marketed Fish Determination of benzotriazoles and benzothiazoles LOQs of 0.15-2 ng g⁻¹ nih.gov
GC-MS/MS Water, Sediment, Sludge Simultaneous analysis of 10 benzothiazoles LOQs of 0.01-2.12 ng/L in surface water nih.gov
LC-ESI-MS/MS Human Urine Determination of benzotriazoles and benzothiazoles LODs ranged from 0.07 to 4.0 ng/mL acs.org
GC-MS Guinea Pig Urine Identification of benzothiazole metabolites Identified five ring-cleavage products nih.gov

Method Validation for Robustness and Reproducibility

Validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. globalresearchonline.netwjarr.com For the analysis of "Benzothiazole, 2-[(aminooxy)methyl]-", method validation is critical to ensure that the data generated are accurate, reliable, and reproducible. globalresearchonline.net Key validation parameters are defined by international guidelines, such as those from the International Conference on Harmonisation (ICH). globalresearchonline.netgavinpublishers.com

The core parameters for validating a quantitative analytical method include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.comnih.gov

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com This is typically evaluated by a linear regression analysis of at least five concentrations. nih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable accuracy, precision, and linearity. gavinpublishers.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and calculating the percent recovery. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). nih.gov

Reproducibility: Precision between different laboratories.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. demarcheiso17025.com It can be determined based on the signal-to-noise ratio (typically 3:1). gavinpublishers.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com A typical signal-to-noise ratio for LOQ is 10:1. wjarr.comgavinpublishers.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, temperature). It provides an indication of its reliability during normal usage. globalresearchonline.net

Table 5: Key Analytical Method Validation Parameters This table is interactive. You can sort and filter the data.

Parameter Definition Common Acceptance Criteria Reference
Accuracy Closeness of test results to the true value. Typically 98-102% recovery for assay. nih.gov
Precision (Repeatability) Agreement of results for the same sample under the same conditions. RSD ≤ 2.0% for assay. nih.gov
Specificity Ability to measure only the desired analyte. Peak purity tests, resolution from other components. gavinpublishers.com
Linearity Proportionality of results to concentration. Correlation coefficient (r²) > 0.99. demarcheiso17025.com
LOD Lowest detectable concentration. Signal-to-Noise Ratio ≈ 3:1. gavinpublishers.com
LOQ Lowest quantifiable concentration. Signal-to-Noise Ratio ≈ 10:1. wjarr.com
Robustness Resistance to small, deliberate method variations. No significant impact on results (e.g., RSD remains low). globalresearchonline.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-substituted benzothiazole derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of 2-substituted benzothiazoles typically involves condensation of 2-aminothiophenol with aldehydes, nitriles, or acyl chlorides. For example, Matsui et al. developed a single-step reaction using substituted aniline and potassium thiocyanate, followed by bromination at 0–5°C . Sodium hydrosulfite is often employed as an oxidizing agent in aldehyde condensations to improve yield (e.g., 70–85% for derivatives with electron-withdrawing groups) . Key variables include temperature control (low temperatures prevent side reactions) and solvent choice (acetic acid enhances cyclization efficiency).

Q. How can spectroscopic and computational methods validate the structure of 2-[(aminooxy)methyl]benzothiazole derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming substituent positions, particularly 1^1H and 13^13C NMR for aminooxy methyl group identification. Infrared (IR) spectroscopy verifies N–O and C–S stretching vibrations (e.g., 1250–1300 cm1^{-1} for N–O). Density functional theory (DFT) calculations, such as B3LYP/6-31G(d), predict molecular geometries and vibrational frequencies, aligning with experimental data to resolve ambiguities .

Q. What are the primary biological activities associated with the benzothiazole scaffold, and how are preliminary screenings conducted?

  • Methodological Answer : Benzothiazoles exhibit anti-cancer, anti-inflammatory, and enzyme-inhibitory activities. Initial screenings involve:

  • In vitro assays : MTT assays for cytotoxicity (e.g., IC50_{50} values against MCF-7 or HCT-116 cell lines) .
  • Enzyme inhibition : Spectrophotometric evaluation of α-glucosidase inhibition (e.g., acarbose as a positive control) .
  • Antioxidant activity : DPPH radical scavenging assays with IC50_{50} comparisons to ascorbic acid .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize 2-[(aminooxy)methyl]benzothiazole derivatives for multi-target drug design?

  • Methodological Answer :

  • Substituent variation : Introduce electron-donating (e.g., –OCH3_3) or withdrawing (e.g., –NO2_2) groups at the 4-position of the benzothiazole ring to modulate electron density and binding affinity .
  • Bioisosteric replacement : Replace the aminooxy group with hydrazine or thiosemicarbazide to enhance hydrogen bonding with target enzymes .
  • Multi-target profiling : Evaluate derivatives against linked pathways (e.g., antioxidant and antiproliferative activities) using high-throughput screening .

Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions or cell line variability. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HepG2 for liver toxicity) and control compounds across studies .
  • Dose-response validation : Confirm activity across a concentration gradient (e.g., 1–100 µM) to exclude false positives .
  • Computational docking : Compare binding modes in target proteins (e.g., α-glucosidase or EGFR kinase) using AutoDock Vina to identify critical interactions .

Q. How can fluorescence properties of 2-[(aminooxy)methyl]benzothiazole derivatives be exploited for bioimaging or sensor applications?

  • Methodological Answer : Suzuki cross-coupling reactions with electron-rich phenylboronic acids enhance fluorescence quantum yield (e.g., 0.45–0.65 for para-methoxy derivatives) . Time-resolved fluorescence spectroscopy assesses stability in physiological buffers, while confocal microscopy validates cellular uptake in live-cell imaging .

Q. What metabolic pathways are predicted for 2-[(aminooxy)methyl]benzothiazole derivatives, and how are they experimentally validated?

  • Methodological Answer :

  • In silico prediction : Use software like ADMET Predictor™ to identify potential Phase I oxidation sites (e.g., benzylic carbon) .
  • In vitro models : Incubate derivatives with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. For example, benzothiazole ring cleavage to o-aminophenyl derivatives is a common pathway .

Methodological Considerations Table

Research Objective Key Techniques References
Synthesis OptimizationCondensation reactions, temperature-controlled bromination, catalytic cyclization
SAR ProfilingDocking simulations, substituent electronic effects analysis
Metabolic StabilityLiver microsome assays, LC-MS/MS metabolite identification
Fluorescence ApplicationsSuzuki cross-coupling, quantum yield measurement

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.